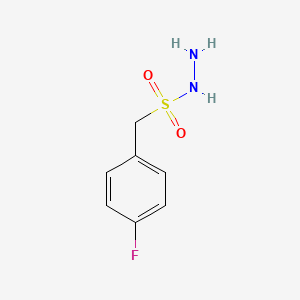

(4-Fluorophenyl)methanesulfonohydrazide

Description

Properties

IUPAC Name |

(4-fluorophenyl)methanesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c8-7-3-1-6(2-4-7)5-13(11,12)10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMOIBICQYRDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The most documented approach to prepare sulfonyl hydrazides such as (4-Fluorophenyl)methanesulfonohydrazide involves the reaction of a hydrazone intermediate with methanesulfonyl chloride in the presence of a base catalyst, typically triethylamine, in an aprotic solvent like dioxane.

- Step 1: Formation of the hydrazone intermediate from the corresponding aldehyde or ketone and hydrazine derivative.

- Step 2: Reaction of the hydrazone with methanesulfonyl chloride to introduce the methanesulfonyl group, yielding the sulfonohydrazide.

This method was exemplified in the synthesis of sulfonamide derivatives where hydrazones (compound 4) were heated with methanesulfonyl chloride in dioxane containing catalytic triethylamine to afford the target sulfonohydrazides (compound 5a).

Detailed Reaction Conditions

| Parameter | Description |

|---|---|

| Reactants | Hydrazone intermediate and methanesulfonyl chloride |

| Solvent | 1,4-Dioxane |

| Catalyst/Base | Triethylamine (catalytic amount) |

| Temperature | Heating conditions (exact temperature varies, often reflux or controlled heating) |

| Reaction Time | Typically several hours until completion |

| Workup | Isolation by filtration or extraction, followed by purification |

The reaction proceeds via nucleophilic attack of the hydrazone nitrogen on the sulfonyl chloride, forming the sulfonohydrazide bond. The presence of triethylamine neutralizes the hydrochloric acid generated, driving the reaction forward.

Characterization and Confirmation of Product

- Infrared (IR) Spectroscopy: Characteristic NH stretching bands appear around 3178 and 3106 cm⁻¹, indicating the presence of two NH groups. A carbonyl absorption near 1660 cm⁻¹ may be present if the hydrazone precursor contains a carbonyl group.

- Nuclear Magnetic Resonance (NMR): The ^1H NMR spectrum shows singlets corresponding to methyl protons near 2.83 ppm and NH protons at approximately 10.68 and 11.80 ppm.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight confirm the structure, e.g., m/z = 333 (M+) for related sulfonohydrazide derivatives.

Summary Table of Preparation Conditions

Chemical Reactions Analysis

(4-Fluorophenyl)methanesulfonohydrazide: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: Substitution reactions at the fluorophenyl group can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

Oxidation: Sulfonic acids, nitro compounds.

Reduction: Amines, hydroxylamines.

Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds containing the 4-fluorophenyl moiety exhibit notable antiviral properties. For instance, a study reported that derivatives of iminoisatin with a 4-fluorophenyl group demonstrated significant activity against vesicular stomatitis virus (VSV), with a log virus titer difference of 0.90 . This suggests that (4-Fluorophenyl)methanesulfonohydrazide could be further explored as a potential antiviral agent.

Inhibition of Enzymatic Activity

Compounds similar to (4-Fluorophenyl)methanesulfonohydrazide have been synthesized as inhibitors of UDP-N-acetylmuramic acid:L-alanine ligase (MurC), an enzyme crucial for bacterial cell wall synthesis. The design and synthesis of these inhibitors have shown promising results, indicating that sulfonohydrazides can play a role in antibiotic development .

Treatment of Neurological Disorders

A patent application has outlined the use of compounds related to (4-Fluorophenyl)methanesulfonohydrazide for treating various neurological disorders, including schizophrenia, anxiety disorders, and Alzheimer's disease . This highlights the compound's potential therapeutic applications in mental health.

Functional Materials

The unique properties of organofluorine compounds, including (4-Fluorophenyl)methanesulfonohydrazide, make them suitable for applications in functional materials. Their high electronegativity and strong C–F bonds contribute to enhanced stability and performance in various chemical environments .

Agrochemicals

Fluorinated compounds are increasingly used in agrochemical formulations due to their improved efficacy and environmental stability. The incorporation of fluorine into pesticide molecules can enhance their biological activity while reducing the required dosage .

Case Study 1: Antiviral Efficacy

A study explored the antiviral efficacy of various fluorinated compounds, including those with the 4-fluorophenyl group, against VSV. The findings indicated that specific structural modifications significantly impacted the antiviral activity, demonstrating the importance of fluorine substitution in drug design .

Case Study 2: Enzyme Inhibition

Inhibitors designed from sulfonohydrazides were tested for their ability to inhibit MurC activity. The results showed that certain derivatives displayed potent inhibition, suggesting their potential as lead compounds for developing new antibiotics .

Mechanism of Action

The mechanism by which (4-Fluorophenyl)methanesulfonohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Molecular Targets and Pathways:

Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptor modulation: It may interact with receptors to modulate their activity, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Sulfonohydrazides vs. Hydrazones and Thiosemicarbazides

- (4-Fluorophenyl)methanesulfonohydrazide: Contains a sulfonohydrazide (-SO₂NHNH₂) group, which is highly polar and capable of hydrogen bonding. This group is critical for interactions with biological targets, such as enzymes or receptors.

- Thiosemicarbazides (e.g., compound 2 in ) : Replace the sulfonyl group with a thiourea (-NHCSNH₂) moiety. These compounds exhibit strong chelating properties and are often explored for antiviral or anticancer activity .

- Hydrazones (e.g., benzoic acid derivatives in ): Feature a -NHN=CH- linkage. The 4-fluorophenyl hydrazone derivative demonstrated notable antibacterial activity, though less potent than ciprofloxacin .

Fluorophenyl Substituent Position and Bioactivity

- 4-Fluorophenyl vs. 2,4-Difluorophenyl: Compounds with 4-fluorophenyl groups (e.g., 4b in ) showed enhanced acetylcholinesterase (AChE) inhibition (IC₅₀ = 16.42 µM) compared to 2,4-dichlorophenyl analogs (IC₅₀ > 20 µM). The fluorine atom’s electron-withdrawing effect improves binding to enzyme active sites .

Enzyme Inhibition

*Antibacterial activity was qualitative (zone of inhibition comparison).

Antimicrobial Activity

- The 4-fluorophenyl hydrazone derivative () showed moderate antibacterial activity, likely due to the fluorine atom’s role in enhancing membrane penetration. However, sulfonohydrazides like the target compound may exhibit broader activity due to their increased polarity and stability.

Key Reaction Pathways

- (4-Fluorophenyl)methanesulfonohydrazide: Likely synthesized via nucleophilic substitution of (4-Fluorophenyl)methanesulfonyl chloride with hydrazine, analogous to methods in and .

- Thiazolylhydrazones (): Synthesized via condensation of aldehydes with thiosemicarbazide, followed by cyclization with 2-bromoacetophenones. Yields ranged from 65–85%.

Crystallographic and Conformational Analysis

- Isostructural Fluorophenyl Compounds (): Crystallographic studies revealed that fluorophenyl groups induce nonplanar conformations due to steric hindrance. For example, compound 5 (4-fluorophenyl-thiazole) showed perpendicular orientation of one fluorophenyl group, which may affect binding to hydrophobic pockets .

- Metalloporphyrins () : Fluorophenyl substituents caused significant distortion from planarity, reducing aggregation in solution and improving solubility .

Biological Activity

(4-Fluorophenyl)methanesulfonohydrazide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and data tables.

Synthesis and Structural Characteristics

The synthesis of (4-Fluorophenyl)methanesulfonohydrazide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with hydrazine or its derivatives. The presence of the fluorine atom in the phenyl group is believed to enhance the compound's biological activity by improving its lipophilicity and metabolic stability, which are critical for drug design.

General Reaction Scheme

- Starting Materials : 4-Fluorobenzenesulfonyl chloride and hydrazine.

- Reaction Conditions : The reaction is usually carried out in a suitable solvent like dioxane under reflux conditions.

- Product Isolation : The product is precipitated from the reaction mixture, filtered, and purified via recrystallization.

Antiviral Activity

Research has demonstrated that compounds containing the 4-fluorophenyl moiety exhibit significant antiviral properties. A study evaluated various synthesized isatin derivatives, including those with 4-fluorophenyl groups, against vesicular stomatitis virus (VSV). The results indicated that:

- Compound with 4-Fluorophenyl Moiety : Showed a log virus titer difference of 0.90, indicating potent antiviral activity.

- Comparative Analysis : When the 4-fluorophenyl moiety was replaced with other substituents, such as dimethylphenyl, the antiviral activity decreased significantly (log titer difference of 0.68) .

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies have shown that methanesulfonohydrazides can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : Compounds derived from methanesulfonohydrazide exhibited IC50 values in the micromolar range, indicating effective growth inhibition .

The biological activity of (4-Fluorophenyl)methanesulfonohydrazide can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of UDP-N-acetylmuramic acid:L-alanine ligase (MurC), a crucial enzyme in bacterial cell wall synthesis, highlighting its potential as an antibacterial agent .

- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Table 1: Antiviral Activity of Selected Compounds

| Compound ID | Structure | Log Virus Titer Difference | Activity Level |

|---|---|---|---|

| 10b | 4-Fluorophenyl derivative | 0.90 | High |

| 10c | 4-Dimethylphenyl derivative | 0.68 | Moderate |

| 7c | Allyl moiety | 0.88 | High |

| Others | Various | <0.5 | No Activity |

Table 2: Antitumor Activity Results

| Compound ID | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 | 12.5 | Apoptosis induction |

| B | HeLa | 15.3 | Cell cycle arrest |

| C | A549 | 10.0 | ROS generation |

Case Studies

-

Antiviral Efficacy Against VSV :

- A series of isatin derivatives were synthesized and tested for their ability to inhibit VSV replication. The presence of the 4-fluorophenyl group was crucial for achieving high antiviral efficacy.

-

Antitumor Studies :

- In vitro assays demonstrated that methanesulfonohydrazide derivatives could effectively inhibit the proliferation of various cancer cell lines, suggesting a promising avenue for further development as anticancer agents.

Q & A

Q. What are the optimal reaction conditions for synthesizing (4-Fluorophenyl)methanesulfonohydrazide, and how can purity be ensured?

The synthesis involves reacting 4-fluoroaniline with methanesulfonyl chloride in the presence of pyridine to form a sulfonamide intermediate, followed by treatment with hydrazine hydrate. Key parameters include maintaining anhydrous conditions, a reaction temperature of 0–5°C during methanesulfonyl chloride addition, and purification via recrystallization from ethanol to achieve >95% purity. Monitoring by thin-layer chromatography (TLC) or HPLC is recommended to confirm intermediate formation .

Q. How should researchers characterize the structural integrity of (4-Fluorophenyl)methanesulfonohydrazide using spectroscopic methods?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. For example:

Q. What are the solubility properties of (4-Fluorophenyl)methanesulfonohydrazide in different solvents, and how do they influence experimental design?

The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water. Solubility in ethanol is moderate (~15 mg/mL at 25°C), making it suitable for recrystallization. For biological assays, DMSO stock solutions (10 mM) are recommended, with dilution in aqueous buffers to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (4-Fluorophenyl)methanesulfonohydrazide derivatives across different studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or structural modifications. For example, derivatives with trifluoromethoxy substituents (e.g., I-13 in ) show enhanced antifungal activity compared to non-fluorinated analogs. Systematic structure-activity relationship (SAR) studies, coupled with standardized bioassays (e.g., MIC90 for antifungal activity), are essential to reconcile data .

Q. What computational strategies are effective in predicting interaction mechanisms between (4-Fluorophenyl)methanesulfonohydrazide derivatives and biological targets like enzymes?

Quantitative structure-activity relationship (QSAR) models and molecular docking are pivotal. For instance, QSAR analysis of imidazol-5-one derivatives () identified electron-withdrawing groups (e.g., -F) as critical for Polo-like kinase 1 (Plk1) inhibition. Docking simulations using AutoDock Vina can predict binding affinities to active sites (e.g., Plk1’s catalytic domain), guiding rational design .

Q. What methodological approaches optimize regioselectivity in derivatization reactions of (4-Fluorophenyl)methanesulfonohydrazide for enhanced antifungal activity?

- Electrophilic substitution : Use directing groups (e.g., -SO₂NHNH₂) to control functionalization at the fluorophenyl ring.

- Catalysts : Pd/C or CuI can enhance coupling reactions for introducing heterocycles (e.g., imidazo[2,1-b]thiazole in ).

- Protection-deprotection strategies : Temporarily mask the hydrazide group with Boc anhydride to prevent side reactions during derivatization .

Q. How can the role of the fluorophenyl group in reactivity and target binding be experimentally probed?

Comparative studies with non-fluorinated analogs (e.g., phenyl or chlorophenyl derivatives) using:

- Kinetic assays : Measure inhibition constants (Ki) against enzymes like acetylcholinesterase.

- X-ray crystallography : Resolve ligand-enzyme complexes to map fluorine interactions (e.g., C-F⋯H bonds with active-site residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.